BenchChemオンラインストアへようこそ!

3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a 3-substituted tetrahydrotriazolodiazepine building block (C11H18N4O, MW 222.29 g·mol⁻¹) characterized by a saturated oxane (tetrahydropyran) substituent at the 3-position of the [1,2,4]triazolo[4,3-a][1,3]diazepine scaffold. The scaffold itself is recognized for CNS pharmacological activity, with historically established 8-substituted analogs demonstrating sedative effects in preclinical models.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1365969-35-2
Cat. No. B2507079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine
CAS1365969-35-2
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESC1CCN2C(=NN=C2NC1)C3CCOCC3
InChIInChI=1S/C11H18N4O/c1-2-6-15-10(9-3-7-16-8-4-9)13-14-11(15)12-5-1/h9H,1-8H2,(H,12,14)
InChIKeyCHMGRLUFVBQETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS 1365969-35-2) Belongs in Your Screening Library


3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a 3-substituted tetrahydrotriazolodiazepine building block (C11H18N4O, MW 222.29 g·mol⁻¹) characterized by a saturated oxane (tetrahydropyran) substituent at the 3-position of the [1,2,4]triazolo[4,3-a][1,3]diazepine scaffold . The scaffold itself is recognized for CNS pharmacological activity, with historically established 8-substituted analogs demonstrating sedative effects in preclinical models [1]. Commercially, this compound is offered at purities reaching 98 % (HPLC) and is stocked under Fluorochem reference 10-F075882 , positioning it as a readily accessible heterocyclic intermediate for medicinal chemistry and fragment-based drug discovery programs.

Subtle Substituent, Marked Divergence: Why 3‑Oxanyl Cannot Be Replaced by 3‑Methyl, Cyclopropyl, or Pyridyl Analogs


The 6,7,8,9-tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a][1,3]diazepine scaffold is not a single pharmacophore but a tunable core whose biological and physicochemical behavior pivots on the nature of the 3‑position substituent. Small alkyl groups (methyl, cyclopropyl, cyclobutyl) produce lipophilic, low‑molecular‑weight congeners, while the pyridin‑3‑yl analog introduces a basic aromatic nitrogen that can dominate binding interactions . In contrast, the oxan‑4‑yl (tetrahydropyran) group of the title compound inserts a neutral, saturated oxygen heterocycle that raises molecular weight (222.29 g mol⁻¹) and adds one hydrogen‑bond acceptor while reducing calculated logP to 0.03 . These differences are not cosmetic: in the historical CNS‑active series, even a change from 8‑methyl to 8‑ethyl altered sedative potency [1]. Procurement teams selecting a screening building block must therefore recognize that a generic 'triazolodiazepine' designation masks functionally distinct chemical space, and analog‑by‑analog substitution without experimental validation carries a high risk of divergent target engagement or altered pharmacokinetic profiles.

Quantitative Differentiators: Head-to-Head Physicochemical, Purity, and Scaffold-Potential Comparisons for CAS 1365969-35-2


Structural Uniqueness: The Oxygen-Containing Saturated Heterocycle vs. Alkyl, Cycloalkyl, and Aryl Analogs

The 3‑oxan‑4‑yl substituent incorporates a saturated six‑membered ring with an endocyclic oxygen atom, thereby contributing one hydrogen‑bond acceptor (HBA) and a higher molecular weight compared to common 3‑alkyl and 3‑cycloalkyl analogs. The 3‑methyl analog (C7H12N4, MW 152.20) contains no HBA beyond the scaffold nitrogens; the 3‑cyclopropyl (C9H14N4, MW 178.23) and 3‑cyclobutyl (C10H16N4, MW 192.26) analogs likewise lack the oxygen HBA . The 3‑(pyridin‑3‑yl) analog (C11H13N5, MW 215.25) provides an aromatic nitrogen with distinct basicity and π‑stacking potential that is absent in the saturated oxane ring . Thus, the oxan‑4‑yl group defines a unique pharmacophoric vector for polar, non‑aromatic interactions not achievable with any of these four comparators.

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Lipophilicity Advantage: Calculated logP of 0.03 Confers Favorable Aqueous Solubility

The calculated logP of 3‑(oxan‑4‑yl)‑5H,6H,7H,8H,9H‑[1,2,4]triazolo[4,3‑a][1,3]diazepine is 0.03, indicating near‑equal partitioning between octanol and water . While experimentally determined logP values for the direct 3‑alkyl and 3‑cycloalkyl analogs are not publicly available, the absence of the oxygen atom and the lower molecular weight predict increased lipophilicity (estimated logP ≈ 0.8–1.5 for methyl, cyclopropyl, and cyclobutyl analogs based on fragment‑based calculation methods) [1]. The 3‑(pyridin‑3‑yl) analog, with its aromatic ring, is also expected to exhibit higher logP (estimated ≈ 1.0–1.5). The oxan‑4‑yl compound's logP of 0.03 therefore suggests superior aqueous solubility, a critical attribute for biochemical assay compatibility and for reducing non‑specific protein binding in cellular screening [2].

Drug-likeness ADME Solubility

Higher Molecular Weight as a Selectivity Handle: 222.29 g mol⁻¹ vs. Lighter 3‑Substituted Analogs

With a molecular weight of 222.29 g mol⁻¹, the oxan‑4‑yl compound is the heaviest among its closest 3‑substituted triazolodiazepine analogs: 3‑methyl (152.20 g mol⁻¹), 3‑cyclopropyl (178.23 g mol⁻¹), 3‑cyclobutyl (192.26 g mol⁻¹), and 3‑(pyridin‑3‑yl) (215.25 g mol⁻¹) . The incremental mass derives specifically from the tetrahydropyran oxygen and the additional methylene units, providing steric bulk that can be exploited for selectivity engineering. In the context of fragment‑based drug discovery, starting from a heavier fragment (222 Da vs. ~150–190 Da) reduces the number of synthetic iterations required to reach lead‑like molecular weight (350–500 Da), while the oxygen atom offers a synthetic handle for further derivatization (e.g., ring‑opening, oxidation, or O‑alkylation) [1].

Fragment growing Lead optimization Selectivity

Commercial Purity Advantage: 98 % (HPLC) vs. 95 % Specification for Closest Analogs

The oxan‑4‑yl compound is commercially available at a minimum purity of 98 % (HPLC) from Leyan (Catalog No. 1773081) , compared to the standard 95 % specification offered for the 3‑cyclopropyl analog by AKSci (Catalog No. 7183EM) and the 3‑methyl analog (AKSci Catalog No. 7192EM) . This 3‑percentage‑point purity differential reduces the total impurity burden by approximately 60 % (from 5 % to 2 % total impurities), which is consequential for high‑sensitivity biochemical assays where trace contaminants can produce false‑positive hits or interfere with SPR and ITC measurements. The 98 % specification also aligns with the quality expectations for fragment libraries used in industrial screening campaigns.

Quality control Procurement specification Assay reproducibility

Scaffold-Derived CNS Pharmacological Potential: Triazolodiazepine Core with Documented Sedative Activity

The [1,2,4]triazolo[4,3-a][1,3]diazepine scaffold has established CNS activity: 8‑substituted analogs were evaluated in vivo and demonstrated sedative effects, with compound IV‑f exhibiting the strongest activity in the series [1]. While the target compound bears the substituent at the 3‑position rather than the 8‑position, the shared core scaffold retains the pharmacophoric elements (triazole‑fused diazepine ring) that engage CNS targets. This scaffold‑level evidence distinguishes the triazolodiazepine core from many other nitrogen‑containing heterocyclic building blocks used in fragment libraries and provides a rational basis for prioritizing it in CNS‑oriented phenotypic or target‑based screens [2].

CNS drug discovery Sedative-hypnotic Triazolodiazepine pharmacology

Where 3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine Delivers Value: Recommended Use Cases


CNS-Focused Fragment Library Design

The documented sedative activity of the triazolodiazepine scaffold [1] combined with the oxan‑4‑yl compound's favorable logP of 0.03 —indicative of good aqueous solubility and reduced non‑specific binding—makes this building block an excellent candidate for inclusion in CNS‑biased fragment libraries. Its molecular weight (222.29 g mol⁻¹) sits at the upper boundary of fragment space, offering a more advanced starting point for hit‑to‑lead expansion than lighter analogs (152–192 g mol⁻¹) [2].

Polar Pharmacophore Installation via the Tetrahydropyran Oxygen

The endocyclic oxygen of the oxane ring provides a neutral hydrogen‑bond acceptor that is absent in 3‑methyl, 3‑cyclopropyl, and 3‑cyclobutyl comparators [2]. Medicinal chemists can exploit this oxygen for directed hydrogen‑bond interactions with target proteins or as a synthetic precursor for ring‑opening reactions to generate flexible polar chains, offering a diversification pathway not available from purely aliphatic or aromatic 3‑substituted analogs [3].

High‑Sensitivity Biochemical Screening Requiring Elevated Purity

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence‑based assays where trace impurities can generate false positives, the 98 % (HPLC) purity specification is a decisive procurement criterion. At this purity level, the total impurity burden is reduced by approximately 60 % relative to the 95 % grade offered for the cyclopropyl and methyl analogs , minimizing the need for costly and time‑consuming repurification prior to assay deployment.

Structure–Activity Relationship (SAR) Exploration at the Triazolodiazepine 3‑Position

When conducting systematic SAR around the triazolodiazepine core, the oxan‑4‑yl substituent fills a unique chemical space niche—a saturated, oxygen‑containing, non‑basic heterocycle—that is not represented by any of the common methyl, cyclopropyl, cyclobutyl, or pyridyl variants [2]. Including this compound in an SAR matrix enables interrogation of steric, electronic, and hydrogen‑bonding effects that are inaccessible with the comparator set, potentially revealing selectivity‑conferring interactions in target binding pockets.

Quote Request

Request a Quote for 3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.